molecular formula C11H20N2O4S B2505781 Tert-butyl (3aR,6aS)-3a-amino-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-5-carboxylate CAS No. 2173999-68-1

Tert-butyl (3aR,6aS)-3a-amino-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-5-carboxylate

Cat. No. B2505781
CAS RN: 2173999-68-1
M. Wt: 276.35
InChI Key: AJIUNUWGKXZNCT-LDYMZIIASA-N
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Description

Tert-butyl (3aR,6aS)-3a-amino-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-5-carboxylate is a useful research compound. Its molecular formula is C11H20N2O4S and its molecular weight is 276.35. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

  • The compound has been utilized in various chemical syntheses, including the creation of unstable 3-hydroxy-1H-pyrrole through Flash vacuum pyrolysis (FVP) of a related tert-butyl compound (Hill et al., 2009).
  • It is also involved in the organocatalyzed synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate, showcasing its relevance in creating racemic mixtures of pharmacologically significant compounds (Hozjan et al., 2023).

Pharmacological Intermediate Synthesis

  • The compound is significant in the synthesis of hexahydrocyclopentapyrrolone derivatives, a crucial pharmacophore for various pharmacological activities. An efficient and scalable synthesis method has been developed for this purpose, highlighting its commercial viability in drug development (Bahekar et al., 2017).

Chemical Reactions and Properties

  • Studies on its chemical transformations, such as reactions with electrophiles and nucleophiles, have been conducted. For example, reactions of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate, a related compound, with maleic anhydride form various adducts, indicating its reactive nature and potential for creating diverse chemical structures (Moskalenko & Boev, 2014).

Building Blocks for Complex Molecules

  • It serves as a building block in the creation of novel compounds, such as the synthesis of new types of compounds through Diels-Alder reactions with dimethyl acetylenedicarboxylate (Ando et al., 1995).

properties

IUPAC Name

tert-butyl (3aR,6aS)-3a-amino-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4S/c1-10(2,3)17-9(14)13-4-8-5-18(15,16)7-11(8,12)6-13/h8H,4-7,12H2,1-3H3/t8-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIUNUWGKXZNCT-LDYMZIIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CS(=O)(=O)CC2(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CS(=O)(=O)C[C@@]2(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 137951724

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